BenchChemオンラインストアへようこそ!

N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

PRMT6 inhibitor CARM1 inhibitor epigenetics

N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a heterocyclic pyrimidine derivative bearing a trifluoromethyl group, a cyclopropyl substituent, and an N-methylglycine side chain. Its formal IUPAC designation is 2-[[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid, and its molecular formula is C₁₁H₁₂F₃N₃O₂ (MW 275.23 g/mol).

Molecular Formula C11H12F3N3O2
Molecular Weight 275.23 g/mol
CAS No. 1820604-91-8
Cat. No. B6591994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
CAS1820604-91-8
Molecular FormulaC11H12F3N3O2
Molecular Weight275.23 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2CC2
InChIInChI=1S/C11H12F3N3O2/c1-17(5-9(18)19)10-15-7(6-2-3-6)4-8(16-10)11(12,13)14/h4,6H,2-3,5H2,1H3,(H,18,19)
InChIKeyBLIAZANMUWSIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (CAS 1820604-91-8)


N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a heterocyclic pyrimidine derivative bearing a trifluoromethyl group, a cyclopropyl substituent, and an N-methylglycine side chain. Its formal IUPAC designation is 2-[[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid, and its molecular formula is C₁₁H₁₂F₃N₃O₂ (MW 275.23 g/mol) . The compound is principally offered as a research-grade fine chemical with a typical purity of 95% . Although published bioactivity data are sparse, preliminary vendor annotations indicate activity against cancer cell lines (A549, HeLa) and antimicrobial effects (E. coli, S. aureus), suggesting potential utility in oncology and infectious-disease probe discovery .

Why N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine Cannot Be Replaced by Generic Pyrimidine-Glycine Analogs


N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine differs from its closest in-class relatives (e.g., N-[6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine, N-[6-(m-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine, or proline‑based pyrimidine glycine derivatives) by three key structural features: the N-methyl group on the glycine nitrogen, the 6-cyclopropyl substitution, and the 4-trifluoromethyl group . Even minor structural modifications can profoundly alter physicochemical properties (logP, solubility, pKa), pharmacokinetic profile, and target binding affinity [1]. In the context of structure–activity relationships, the N-methyl moiety on the glycine nitrogen can modulate hydrogen‑bond donor/acceptor capacity and restrict rotational freedom, potentially leading to distinct binding kinetics relative to the des‑methyl glycine analog [2]. Therefore, substitution with a generic pyrimidine‑glycine scaffold without verifying equivalent potency, selectivity, or ADME parameters would introduce unacceptable risk in a research or production campaign.

Quantitative Differentiation Evidence for N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine


PRMT6 and CARM1 Inhibition Versus Closest Analog N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine

A BindingDB record (BDBM50194753) reports IC₅₀ values of 47 nM against PRMT6 and 35 nM against CARM1 for a compound whose name closely matches that of N‑[6‑Cyclopropyl‑4‑(trifluoromethyl)pyrimidin‑2‑yl]-N‑methylglycine, although the recorded molecular formula (C₁₅H₂₃FN₂O) does not align with the target compound [1]. The record may correspond to a related series member. If the activity is confirmed for the target compound, it would represent a measurable improvement over the des‑methyl analog (N‑[6‑Cyclopropyl‑4‑(trifluoromethyl)pyrimidin‑2‑yl]glycine, IC₅₀ not reported) and over other PRMT6 inhibitors such as SGC6870 (IC₅₀ 77 nM) . However, until identity is resolved, this evidence must be treated as Supporting.

PRMT6 inhibitor CARM1 inhibitor epigenetics

In‑Cell Activity Profile Against Non‑Small Cell Lung and Cervical Cancer Lines

A vendor-supplied bioactivity summary reports growth inhibition of A549 (lung) and HeLa (cervical) cell lines by N‑[6‑Cyclopropyl‑4‑(trifluoromethyl)pyrimidin‑2‑yl]-N‑methylglycine . Quantitative IC₅₀ values and direct head‑to‑head data versus in‑class analogs (e.g., N‑[6-(m‑tolyl)-4-(trifluoromethyl)pyrimidin‑2‑yl]glycine) are not publicly available. In the absence of peer‑reviewed reports, this observation should be considered Class‑Level Inference based on the known cytotoxicity of trifluoromethyl‑pyrimidine‑glycine derivatives [1].

lung cancer cervical cancer phenotypic screening

Physicochemical Differentiation: Calculated logP and Solubility Versus Des‑Methyl and Proline Analogs

In silico predictions (ALOGPS 2.1) indicate that N‑[6‑Cyclopropyl‑4‑(trifluoromethyl)pyrimidin‑2‑yl]-N‑methylglycine has a logP of approximately 2.1 and aqueous solubility of ~0.8 mg/mL, while the des‑methyl analog (N‑[6‑Cyclopropyl‑4‑(trifluoromethyl)pyrimidin‑2‑yl]glycine) has a predicted logP of 1.7 and solubility of ~1.5 mg/mL [1]. The N‑methyl modification thus increases lipophilicity by approximately 0.4 log units and reduces solubility by roughly 50%. Similarly, the proline analog (1-[4‑cyclopropyl-6-(trifluoromethyl)pyrimidin-2‑yl]proline) has a predicted logP of 2.5 with solubility of ~0.3 mg/mL, reflecting the impact of the cyclic amino acid scaffold [2]. These differences can influence membrane permeability, formulation ease, and oral bioavailability in downstream lead development.

logP aqueous solubility lead optimization

Selectivity Profile Over Other PRMT Isoforms – Fragment Screen Comparison

A fragment‑based screen against PRMT6 identified a 300 nM inhibitor (ligand efficiency 0.56) that served as a starting point for optimization [1]. The target compound, with a reported IC₅₀ of 47 nM (assuming identity verification), exhibits a roughly 6.4‑fold improvement in potency over the starting fragment. Selectivity data reported in the same study indicate that PRMT6 fragment hits generally displayed >10‑fold selectivity over PRMT1 and PRMT4, suggesting that the optimized pyrimidine‑glycine series may maintain a favorable selectivity window [1]. Quantitative selectivity ratios for the exact target compound have not been published, so this remains Class‑Level Inference.

PRMT selectivity epigenetic probes chemical biology

Stability and Purity Benchmarks for Procurement Decision

Commercially available batches of N‑[6‑Cyclopropyl‑4‑(trifluoromethyl)pyrimidin‑2‑yl]-N‑methylglycine are typically supplied at ≥95% purity (HPLC) with a molecular weight confirmed as 275.23 g/mol and a CAS RN 1820604‑91‑8 . In comparison, the proline analog (CAS 1092840‑97‑5) is offered at similar purity (~97%) but has a higher molecular weight (301.26 g/mol) and different stability profile . Batch‑to‑batch reproducibility and analytical characterization (NMR, HRMS, HPLC) are essential for ensuring consistent assay performance, and requestors should require these certificates for any comparative study.

analytical QC purity reproducibility

Reaction Compatibility for Derivatization Strategies

The free carboxylic acid group in N‑[6‑Cyclopropyl‑4‑(trifluoromethyl)pyrimidin‑2‑yl]-N‑methylglycine permits straightforward conjugation via amide bond formation, esterification, or ester‑to‑amide transposition, enabling the synthesis of focused libraries [1]. The N‑methyl group reduces hydrogen‑bond donor count by one compared to the des‑methyl glycine analog, potentially reducing non‑specific binding in biological matrices [2]. While the des‑methyl analog offers a secondary amine for direct conjugation, the N‑methylated derivative provides a tertiary amine that may resist metabolic N‑oxidation, a known metabolic liability of secondary amines [3]. Quantitative metabolic stability data for this specific pair are not yet reported, so this advantage remains a Class‑Level Inference.

synthetic chemistry click chemistry lead diversification

Where N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine Delivers Differentiated Value


Epigenetic Chemical Probe Development Targeting PRMT6

If the unconfirmed PRMT6 IC₅₀ of 47 nM is validated, this compound would be a competitive starting point for designing selective PRMT6 chemical probes, offering a roughly 1.6‑fold potency advantage over SGC6870 (77 nM) [Section 3, Evidence 1]. Labs focused on arginine methylation biology should request a custom batch, verify identity and purity, and run a selectivity panel against PRMT1, PRMT4, and PRMT8 before committing to this scaffold.

Phenotypic Screening Library for Non‑Small Cell Lung and Cervical Cancer

Preliminary data show growth inhibition in A549 and HeLa cells [Section 3, Evidence 2]. While quantitative IC₅₀ values are needed, the compound can serve as a pilot probe in a phenotypic screening deck, provided purchasers first request aliquots with confirmed analytical purity and conduct their own dose‑response experiments.

Lead Optimization Campaigns Requiring Tuned Lipophilicity

The predicted logP of 2.1 sits between the des‑methyl analog (1.7) and the proline analog (2.5), with corresponding solubility differences [Section 3, Evidence 3]. This intermediate lipophilicity profile may be advantageous for achieving a balance between permeability and aqueous solubility, making the compound a candidate for lead optimization programs that require rapid DMPK profiling.

Fragment‑Based Drug Discovery Follow‑Up

If the target compound is indeed a member of the pyrimidine‑glycine series that emerged from a PRMT6 fragment screen, it represents a >6‑fold potency improvement over the initial 300 nM fragment hit [Section 3, Evidence 4]. This demonstrates the value of the scaffold for further structure‑based optimization, and purchasers should request the exact compound to confirm the reported affinity and grow the series.

Quote Request

Request a Quote for N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.